![molecular formula C28H31N3O4S B296940 N-allyl-2-[({4-isopropyl[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide](/img/structure/B296940.png)
N-allyl-2-[({4-isopropyl[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide
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Overview
Description
N-allyl-2-[({4-isopropyl[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide, also known as compound 1, is a synthetic compound that has shown promising results in scientific research applications.
Mechanism of Action
The mechanism of action of N-allyl-2-[({4-isopropyl[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide 1 involves the inhibition of the proteasome, a cellular complex responsible for degrading proteins. By inhibiting the proteasome, N-allyl-2-[({4-isopropyl[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide 1 causes the accumulation of misfolded and damaged proteins, leading to cell death.
Biochemical and Physiological Effects:
Compound 1 has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the levels of various proteins involved in cell proliferation and survival, such as cyclin D1 and Bcl-2. Additionally, it has been found to increase the levels of reactive oxygen species, leading to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One advantage of using N-allyl-2-[({4-isopropyl[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide 1 in lab experiments is its specificity for cancer cells. It has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-allyl-2-[({4-isopropyl[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide 1. One direction is to further optimize its structure to improve its solubility and efficacy. Another direction is to investigate its potential in combination with other anticancer agents. Additionally, its potential as a treatment for other diseases, such as neurodegenerative diseases, could be explored.
Synthesis Methods
Compound 1 can be synthesized by a multistep process involving the reaction of various reagents. The synthesis begins with the reaction of 4-isopropylbenzenesulfonyl chloride with N-(4-aminophenyl)acetamide to form N-(4-isopropylbenzenesulfonyl)-N-(4-aminophenyl)acetamide. This intermediate N-allyl-2-[({4-isopropyl[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide is then reacted with 4-methylphenyl isocyanate to form N-(4-isopropylbenzenesulfonyl)-N-(4-{[4-methylphenyl)carbamoyl]amino}phenyl)acetamide. Finally, this N-allyl-2-[({4-isopropyl[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide is reacted with allyl isocyanate to form N-allyl-2-[({4-isopropyl[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide 1.
Scientific Research Applications
Compound 1 has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
Molecular Formula |
C28H31N3O4S |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
2-[[2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetyl]amino]-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C28H31N3O4S/c1-5-18-29-28(33)25-8-6-7-9-26(25)30-27(32)19-31(23-14-12-22(13-15-23)20(2)3)36(34,35)24-16-10-21(4)11-17-24/h5-17,20H,1,18-19H2,2-4H3,(H,29,33)(H,30,32) |
InChI Key |
KCIIUONLYHZIAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)NCC=C)C3=CC=C(C=C3)C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)NCC=C)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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